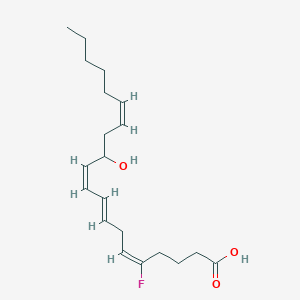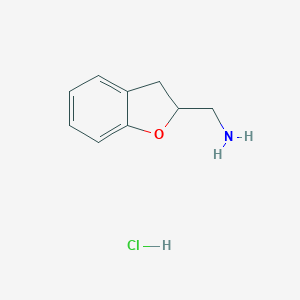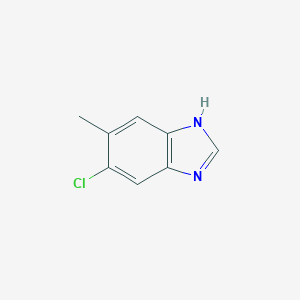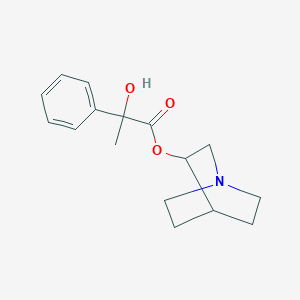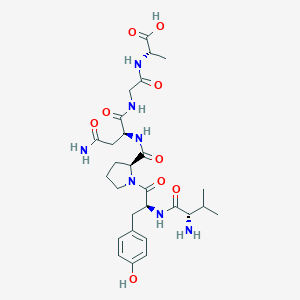
コノトキシン GV
説明
Synthesis Analysis
The synthesis of conotoxins like Conotoxin GV has been explored through methods such as solid-phase peptide synthesis, which allows for the precise assembly of these peptides. Notably, the synthesis of conotoxin G1, a closely related analog, involved the use of fluorenylmethoxycarbonylamino acids and a solid-phase method, indicating the complexity and sophistication required in synthesizing these peptides (Atherton, Sheppard, & Ward, 1985).
Molecular Structure Analysis
The three-dimensional structure of ω-Conotoxin GVIA, a variant within the conotoxin family, has been elucidated using NMR spectroscopy, revealing a compact structure with multiple disulfide bridges that stabilize the peptide. This structural integrity is crucial for its interaction with ion channels (Pallaghy et al., 1993).
Chemical Reactions and Properties
The reactivity and chemical properties of conotoxins are largely defined by their disulfide bridges. The selective formation and reduction of these bridges are critical for maintaining the bioactive conformation of the peptides. Studies have detailed methods for analyzing and manipulating these disulfide bonds, which are pivotal in understanding the peptide's chemical behavior (Gray et al., 1984).
Physical Properties Analysis
The physical properties of conotoxins, including solubility and stability, are influenced by their highly specific and compact disulfide-rich structure. The unique composition of these peptides contributes to their potent biological activity and interaction with target ion channels. Insights into the solution conformation of conotoxin GI, for example, provide valuable information on the peptide's physical characteristics and how they relate to function (Kobayashi et al., 1989).
科学的研究の応用
神経疾患の治療
コノトキシンは、イオンチャネルや神経受容体を標的にする貴重なペプチドです . コノトキシンは、アルツハイマー病やパーキンソン病などのさまざまな神経疾患の治療において、強力な医薬品として実証されています .
てんかんの治療
コノトキシンGVを含むコノトキシンは、てんかんの治療に可能性を示しています . 特定の神経受容体を標的にする能力は、この疾患の症状の管理に役立ちます .
新規医薬品リード化合物の開発
コノトキシンは、新規医薬品リード化合物の開発のための理想的な分子テンプレートでもあります . そのユニークな構造と機能は、特定のターゲットを持つ新規薬剤を設計するために利用できます .
神経生物学的研究
コノトキシンは、神経生物学的研究において重要な役割を果たします . イオンチャネルや神経受容体との相互作用は、神経系の機能に関する貴重な洞察を提供します .
慢性痛の治療
2004年にFDAが承認した薬剤ジコノチドはコノトキシンであり、コノトキシンが天然形で慢性痛の治療に使用される可能性を実証しました .
がん治療
作用機序
Target of Action
Conotoxin GV, also known as Conantokin G, Sleeper peptide, Snail sleeper peptide, or Conotoxin G V, primarily targets the N-type voltage-gated calcium (CaV) channels . These channels play a crucial role in various physiological processes, including neurotransmission, muscle contraction, and hormone secretion .
Mode of Action
Conotoxin GV acts as a highly selective inhibitor of the N-type CaV channels . By binding to these channels, it prevents the entry of calcium ions (Ca2+), thereby modulating the function of the channels . This interaction leads to changes in the electrical activity of the cells, affecting the release of neurotransmitters and other cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by Conotoxin GV is the calcium signaling pathway . By inhibiting the N-type CaV channels, it disrupts the normal flow of calcium ions into the cells. This can lead to downstream effects on various cellular processes that depend on calcium signaling, such as neurotransmitter release and muscle contraction .
Pharmacokinetics
One study on a similar conotoxin reported an intramuscular bioavailability of around 11-13% in rats and dogs . The plasma exposure of the conotoxin was found to increase proportionally with the experimental dose . The plasma protein binding of the conotoxin was found to differ between the tested animal species .
Result of Action
The primary result of Conotoxin GV’s action is the inhibition of neurotransmitter release due to its effect on N-type CaV channels . This can lead to effects such as paralysis and suffocation in prey organisms . In a therapeutic context, Conotoxin GV and related compounds have shown potential for the treatment of conditions like chronic and neuropathic pain .
Action Environment
The action of Conotoxin GV can be influenced by various environmental factors. For instance, the conformation of the peptide, which can be affected by factors like pH and temperature, can influence its ability to bind to its target channels . Additionally, the presence of other substances in the environment, such as competing ligands or blocking agents, can also affect the action of Conotoxin GV .
Safety and Hazards
特性
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[6-amino-1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H138N26O44/c1-7-34(6)61(77(138)103-41(12-10-20-98-88(96)97)63(124)107-48(23-35(78(139)140)79(141)142)69(130)100-40(11-8-9-19-89)64(125)113-54(31-115)76(137)104-45(62(95)123)28-57(93)118)114-75(136)47(22-33(4)5)106-70(131)49(24-36(80(143)144)81(145)146)109-67(128)44(14-17-56(92)117)102-74(135)53(29-58(94)119)112-73(134)51(26-38(84(151)152)85(153)154)110-66(127)43(13-16-55(91)116)101-68(129)46(21-32(2)3)105-71(132)52(27-39(86(155)156)87(157)158)111-72(133)50(25-37(82(147)148)83(149)150)108-65(126)42(15-18-60(121)122)99-59(120)30-90/h32-54,61,115H,7-31,89-90H2,1-6H3,(H2,91,116)(H2,92,117)(H2,93,118)(H2,94,119)(H2,95,123)(H,99,120)(H,100,130)(H,101,129)(H,102,135)(H,103,138)(H,104,137)(H,105,132)(H,106,131)(H,107,124)(H,108,126)(H,109,128)(H,110,127)(H,111,133)(H,112,134)(H,113,125)(H,114,136)(H,121,122)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,96,97,98) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBKFGWATIYCSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H138N26O44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896916 | |
| Record name | Conotoxin GV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2264.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93438-65-4 | |
| Record name | Conotoxin GV | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093438654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Conotoxin GV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93438-65-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary molecular target of Conantokin G?
A1: Conantokin G specifically targets NMDA receptors, a subtype of ionotropic glutamate receptors found in the central nervous system [, , , , ].
Q2: How does Conantokin G interact with NMDA receptors?
A2: Unlike many NMDA receptor antagonists, Conantokin G acts as a competitive antagonist by binding to the glutamate recognition site on the NR2B subunit [, , ]. This interaction directly blocks glutamate from binding and activating the receptor.
Q3: Does Conantokin G exhibit selectivity for specific NMDA receptor subtypes?
A3: Yes, Conantokin G displays a unique subunit selectivity profile. It preferentially inhibits NMDA receptors containing the NR2B subunit, particularly those composed of NR1/NR2B heterodimers [, ].
Q4: What are the downstream effects of Conantokin G binding to NMDA receptors?
A4: By blocking NMDA receptor activation, Conantokin G inhibits the influx of calcium ions into neurons, preventing the downstream signaling cascades associated with NMDA receptor activation. This inhibition has implications for synaptic plasticity, gene regulation, and excitotoxicity [, ].
Q5: How does the mechanism of Conantokin G differ from other NMDA receptor antagonists?
A5: Conantokin G's competitive and NR2B-selective mechanism contrasts with other NMDA receptor antagonists, such as MK-801 and ifenprodil, which act non-competitively or exhibit different subtype selectivities [, ]. This unique profile contributes to Conantokin G's potential for therapeutic development with fewer side effects.
Q6: What is the amino acid sequence of Conantokin G?
A6: Conantokin G is a 17-amino-acid peptide with the following sequence: Gly-Glu-Gla-Gla-Leu-Gln-Gla-Asn-Gln-Gla-Leu-Ile-Arg-Gla-Lys-Ser-Asn-NH2 [, ].
Q7: What is unique about the amino acid composition of Conantokin G?
A7: Conantokin G contains five residues of γ-carboxyglutamic acid (Gla), an unusual amino acid formed through vitamin K-dependent post-translational modification [, ].
Q8: How do the Gla residues contribute to the structure and function of Conantokin G?
A8: Gla residues are crucial for Conantokin G's structure and function. Upon binding divalent cations like calcium, the Gla residues coordinate with the metal ions, inducing a conformational change from a disordered structure to a more stable α-helix. This calcium-induced helical structure is essential for the peptide's interaction with NMDA receptors [, , , ].
Q9: How does the structure of Conantokin G change upon binding to calcium?
A9: In the absence of calcium, Conantokin G exists in a disordered, random coil conformation. Binding to calcium ions induces a significant conformational change, promoting the formation of an α-helix. This calcium-induced helix is stabilized by the coordination of calcium ions with the Gla residues [, , ].
Q10: Are there spectroscopic techniques used to characterize the structure of Conantokin G?
A10: Yes, circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are commonly used to study the structure of Conantokin G. CD spectroscopy provides information about the secondary structure of the peptide, indicating the presence and proportion of α-helical content. NMR spectroscopy provides more detailed structural information, allowing for the determination of the three-dimensional structure of the peptide in solution [, , , , ].
Q11: What factors can influence the stability of Conantokin G?
A11: Factors such as pH, temperature, and the presence of proteolytic enzymes can affect the stability of Conantokin G. Optimization of these factors is crucial for maintaining its activity in vitro and in vivo [, , ].
Q12: How do modifications to the Conantokin G structure affect its activity?
A12: Extensive SAR studies have been conducted on Conantokin G to elucidate the key structural elements responsible for its activity and selectivity. Modifications to the Gla residues, N-terminus, and C-terminus have been shown to impact its potency and selectivity for NMDA receptor subtypes [, , ].
Q13: What is the role of the Gla residues in the SAR of Conantokin G?
A13: The Gla residues are essential for the calcium-induced helical structure of Conantokin G, which is crucial for its interaction with NMDA receptors. Replacing Gla residues with other amino acids, such as glutamic acid, significantly reduces or abolishes its activity [, , ].
Q14: How do modifications to the N- and C-termini of Conantokin G affect its activity?
A14: Modifications to the N- and C-termini can influence the flexibility and overall conformation of Conantokin G, impacting its ability to interact with NMDA receptors. For instance, truncation of the C-terminus can alter subunit selectivity, while modifications to the N-terminus can affect potency [, ].
Q15: What are the challenges associated with formulating Conantokin G for therapeutic use?
A15: As a peptide, Conantokin G faces challenges related to stability, solubility, and bioavailability. Its susceptibility to enzymatic degradation and potential for aggregation necessitate the development of specific formulation strategies [].
Q16: What are some strategies to improve the stability and bioavailability of Conantokin G?
A16: Several approaches can be explored to enhance the stability and bioavailability of Conantokin G, including:
- Chemical modifications: Introducing specific amino acid substitutions or modifications can improve resistance to enzymatic degradation and enhance stability [, ].
- Peptide stapling: Using chemical linkers to "staple" specific regions of the peptide can stabilize its helical conformation, improving its stability and resistance to degradation [].
- Nanoparticle-based delivery: Encapsulating Conantokin G within nanoparticles, such as gold nanoparticles, can protect it from degradation and enhance its delivery to target tissues [, ].
Q17: What is known about the pharmacokinetics of Conantokin G?
A17: The pharmacokinetics of Conantokin G has been investigated in animal models. Studies suggest that it exhibits a relatively short half-life and can be cleared from the systemic circulation relatively quickly [].
Q18: What are the challenges associated with delivering Conantokin G to the central nervous system?
A18: The blood-brain barrier (BBB) presents a significant challenge for delivering Conantokin G to its target site in the central nervous system. Strategies to enhance its transport across the BBB, such as nanoparticle-based delivery or chemical modifications, are being explored [, ].
Q19: What in vitro models have been used to study the activity of Conantokin G?
A19: Researchers have employed various in vitro models, including primary neuronal cultures, cell lines expressing recombinant NMDA receptors, and brain slice preparations, to investigate the pharmacological effects of Conantokin G [, , , , , ].
Q20: What in vivo models have been used to evaluate the therapeutic potential of Conantokin G?
A20: Conantokin G has shown promise in preclinical studies using animal models of stroke, epilepsy, and neuropathic pain. These models have demonstrated its neuroprotective effects and potential for treating various neurological disorders [, , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





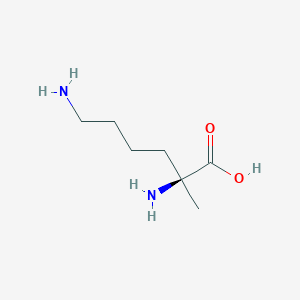
![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)
![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)



